molecular formula C22H16F17NO3S B13413572 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate CAS No. 61798-68-3

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate

Cat. No.: B13413572
CAS No.: 61798-68-3
M. Wt: 697.4 g/mol
InChI Key: ZUDDXBNNEBHAMS-UHFFFAOYSA-M
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Description

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ion and a heptadecafluorodecyl chain, which imparts significant hydrophobic and lipophobic characteristics. The 4-methylbenzenesulfonate group further enhances its solubility in organic solvents.

Preparation Methods

The synthesis of 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate typically involves a multi-step process:

    Synthetic Routes: The initial step involves the preparation of the heptadecafluorodecyl chain, which is then reacted with pyridine to form the pyridinium ion. This intermediate is subsequently treated with 4-methylbenzenesulfonic acid to yield the final product.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or chloroform are commonly used, and the reactions are often catalyzed by strong acids or bases.

    Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ion is replaced by other nucleophiles like halides or alkoxides.

    Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents. The reactions are often carried out at elevated temperatures and under inert atmospheres to prevent side reactions.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction produces reduced pyridinium derivatives.

Scientific Research Applications

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.

    Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.

    Industry: The compound is used in the production of specialty coatings, lubricants, and other materials that require hydrophobic and lipophobic properties.

Mechanism of Action

The mechanism of action of 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with lipid bilayers and membrane proteins, altering their structure and function.

    Pathways Involved: It can modulate the activity of enzymes and receptors involved in cellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridinium chloride and 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridinium bromide share similar structures but differ in their counterions.

    Uniqueness: The presence of the 4-methylbenzenesulfonate group in this compound imparts unique solubility and reactivity properties, making it distinct from other similar compounds.

Properties

CAS No.

61798-68-3

Molecular Formula

C22H16F17NO3S

Molecular Weight

697.4 g/mol

IUPAC Name

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C15H9F17N.C7H8O3S/c16-8(17,4-7-33-5-2-1-3-6-33)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ZUDDXBNNEBHAMS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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